8-aMinochroMan-4-one
Overview
Description
Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . An efficient and straightforward approach for the synthesis of carbamoylated chroman-4-ones has been well-developed .
Scientific Research Applications
1. Anion Sensors Development
8-Aminochromen-4-one derivatives, particularly 1,8-naphthalimides, have been extensively studied for their application in the development of anion sensors. These sensors exhibit both fluorescent and colorimetric properties, making them highly versatile for detecting various anions in different environments, such as organic and aqueous solutions, and within polymeric networks like hydrogels. Their application extends to sensing small biomolecules and polyanions, with potential use in therapeutic and diagnostic agents (Duke et al., 2010).
2. DNA Interaction Studies
Studies on substituted anthraquinones, including 8-aminochromen-4-one derivatives, have shown their ability to intercalate into DNA. This interaction is crucial in understanding the binding properties of these compounds, which is significant for antiproliferative effects and potentially for cancer treatment (Islam et al., 1985).
3. Therapeutic Applications in Malaria
8-Aminochromen-4-one derivatives, specifically 8-aminoquinolines, have a historical and scientific significance in the treatment of latent malaria. Their unique properties have led to the development of several therapeutic agents against malaria, demonstrating their impact in both clinical and public health realms (Baird, 2019).
4. Histone Deacetylase Inhibition
Certain derivatives of 8-aminochromen-4-one, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have shown significant potential as histone deacetylase (HDAC) inhibitors. These compounds block cancer cell proliferation and induce cell-cycle arrest and apoptosis, indicating their importance in cancer research (Zhou et al., 2008).
5. Development of Novel Amino Acids and Pseudopeptides
The synthesis of novel amino acids and their derivatives, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), based on 8-aminochromen-4-one structures, provides a foundation for the development of peptidomimetics. These compounds are valuable for combinatorial chemistry and as building blocks for pseudopeptide synthesis (Pascal et al., 2000).
6. Fluorescence-Based Probes for Protein Interactions
Unnatural amino acids based on 8-aminochromen-4-one, like the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide, have been developed for studying protein-protein interactions. These compounds exhibit fluorescence properties sensitive to changes in the local solvent environment, making them powerful tools for dynamic studies of protein interactions (Loving & Imperiali, 2008).
Mechanism of Action
Target of Action
Chromanone derivatives, a class to which 8-aminochroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to significant variations in biological activities
Biochemical Pathways
Chromanone derivatives are known to impact a variety of biological activities, suggesting that they may influence multiple biochemical pathways . More research is needed to map the exact pathways affected by this compound.
Result of Action
Chromanone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects
Properties
IUPAC Name |
8-amino-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTDTOWNMVZUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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